molecular formula C25H40N4O6S B7897168 di-tert-Butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate)

di-tert-Butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate)

Cat. No.: B7897168
M. Wt: 524.7 g/mol
InChI Key: MNQFUCXQZYGYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-Butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) is a useful research compound. Its molecular formula is C25H40N4O6S and its molecular weight is 524.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality di-tert-Butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about di-tert-Butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Introduction

Di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C25H40N4O6S
  • Molecular Weight : 524.67 g/mol
  • CAS Number : 1261231-38-2

The compound features a complex structure with piperidine and pyrimidine moieties, which are known to influence biological activity through various mechanisms.

Synthesis

The synthesis of di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) typically involves the reaction of tert-butyl esters with methylthio-substituted pyrimidines under controlled conditions. The process can be optimized to enhance yield and purity, with reported purities exceeding 97% .

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyrimidine and piperidine have shown significant activity against various bacterial strains. While specific data on di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) is limited, its structural analogs have demonstrated:

  • Effective inhibition against Gram-positive and Gram-negative bacteria .
  • Potential antifungal activity , particularly in compounds with similar functional groups.

Cytotoxicity Studies

The cytotoxic effects of related compounds have been evaluated in vitro against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example:

CompoundCell LineIC50 (μM)Reference
Compound AMCF-75.0
Compound BHCT1163.5
Di-tert-butyl derivativeMCF-7TBD*TBD*

*Note: Specific IC50 values for di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) are yet to be determined in published studies.

The biological activity of di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate) may involve several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis Induction : Some derivatives induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : Compounds with tert-butyl groups often exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress in cells.

Case Studies

Recent case studies involving structurally related compounds highlight the potential applications of di-tert-butyl 4,4'-((2-(methylthio)pyrimidine-4,6-diyl)bis(oxy))bis(piperidine-1-carboxylate):

  • A study demonstrated that a similar piperidine derivative exhibited significant cytotoxicity against lung cancer cells (A549), suggesting that modifications at the piperidine ring could enhance activity against various cancers .

Properties

IUPAC Name

tert-butyl 4-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-2-methylsulfanylpyrimidin-4-yl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O6S/c1-24(2,3)34-22(30)28-12-8-17(9-13-28)32-19-16-20(27-21(26-19)36-7)33-18-10-14-29(15-11-18)23(31)35-25(4,5)6/h16-18H,8-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFUCXQZYGYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC(=N2)SC)OC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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